
polymorphic and pseudopolymorphic properties
of naproxen sodium hydrates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Naproxen Sodium

CAS No.: 26159-34-2

Cat. No.: S536688

Get Quote

Solid Forms of Naproxen Sodium

The table below summarizes the key characteristics of the identified solid forms.

Solid Form
Chemical
Notation

Key Characteristics Transformation Behavior

Anhydrate
(AH)

NapSo•0•H2O

[1]

Basis for comparison; better

processability than free acid [2].

At 25°C, transforms directly to

DH-II; at 50°C, transforms
stepwise to MH then DH-I [3]

[4].

Monohydrate
(MH)

NapSo•1•H2O

[1]

Layered structure with

Na+/carboxylate/H2O sections
[5].

Hydrates to form DH-I; a key

intermediate in the
dehydration of DH-I [3] [4].

Dihydrate I
(DH-I)

NapSo•2•H2O
[1]

Polymorph; structure similar to
MH in naproxen region (face-to-

face naphthalene rings) [5].

Transforms sequentially to MH
then to AH upon dehydration

[5] [3].

Dihydrate II
(DH-II)

NapSo•2•H2O

[1]

Polymorph; structure comparable

to AH in naproxen region (edge-
to-face naphthalene rings) [5].

Transforms directly to AH

upon dehydration; transforms
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Solid Form
Chemical
Notation

Key Characteristics Transformation Behavior

to tetrahydrate more readily
than DH-I [5] [3].

Tetrahydrate
(TH)

NapSo•4•H2O
[1]

Higher hydrate form. Forms more readily from DH-II
than from DH-I [3].

Transformation Pathways

The transformation between these solid forms is highly dependent on temperature and humidity, forming a

complex landscape. The pathways can be summarized in the following diagram:

Anhydrate (AH)

Monohydrate (MH)

50°C / 50% RH

Dihydrate II (DH-II)

25°C / 55% RH

Dihydrate I (DH-I)

25°C / 55% RH
50°C / 80% RH Dehydration

Tetrahydrate (TH)

Less readily

Dehydration

More readily

Click to download full resolution via product page

Transformation pathways of Naproxen Sodium hydrates are influenced by temperature and humidity [3] [4].
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These structural relationships allow for topotactic transformations (solid-state reactions with minimal

structural change) between AH and DH-II, and between MH and DH-I. Transformations between other pairs

require significant molecular reorganization and are non-topotactic [5].

Impact of Pharmaceutical Processing

Manufacturing processes like granulation and tableting can induce phase transformations, affecting final

product performance.

Granulation: During fluid bed granulation with water, the process can be controlled to yield a mixture

of hydrates. A key parameter is the maximum water content after spraying; a Loss on Drying
(LOD) of at least 21% was found to be critical for achieving a mixture of dihydrate and tetrahydrate,

which leads to optimal drug release [2] [1].
Tablet Compression: The high pressure of compression can cause significant phase changes.

Tableting granules with the optimal hydrate mixture still results in the formation of a large quantity of
amorphous structures alongside Naproxen Sodium Monohydrate. This compression-induced

amorphization can worsen drug release if the initial granules are not prepared correctly [2].

The following workflow illustrates a typical experiment to monitor these transformations:

Sample (API or Formulation) Subject to Processing
(Granulation/Compression) Characterize Solid Form Perform Quantitative

Phase Analysis
Correlate with

Performance (e.g. Dissolution)

Click to download full resolution via product page

Experimental workflow for monitoring solid-form transformations during pharmaceutical processing.

Analytical Techniques for Characterization

A combination of analytical techniques is essential for identifying and quantifying the different solid forms.

Technique Primary Application Key Insights from Studies

X-ray Powder
Diffraction (XRPD /

Phase identification and
quantification.

Used with Rietveld refinement for quantitative
analysis of hydrate mixing ratios in granules and
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Technique Primary Application Key Insights from Studies

PXRD) tablets [2] [5].

Thermal Analysis
(TGA, DSC)

Monitoring dehydration
processes and thermal

events.

TGA shows weight loss steps for dehydration; DSC
melting points and enthalpies can identify forms

and detect crystallinity changes in final
formulations [6] [3].

Solid-State NMR
(ssNMR)

Probing local chemical
environment.

13C and 23Na MAS NMR used to distinguish
between dihydrate polymorphs (DH-I and DH-II)

and validate crystal structures [5].

Vibrational
Spectroscopy (FTIR,
Raman)

Fingerprinting and

detecting phase
changes.

Useful for identifying polymorphs; spectra of

formulations show reduced crystalline API peak
heights, suggesting process-induced crystallinity

reduction [6].

Dynamic Vapour
Sorption (DVS)

Studying hydrate

stability and
transformation

pathways.

Used with variable-humidity XRPD to map

transformation pathways between solid forms as a
function of temperature and humidity [3].

Key Considerations for Drug Development

Form Selection: The chosen solid form must demonstrate not only thermodynamic stability but also

robustness under manufacturing conditions. Understanding the complete transformation landscape
helps de-risk the late appearance of new, more stable polymorphs [7].

Process Control: Critical process parameters (CPPs) like granulation water content and drying
temperature must be tightly controlled. As one study demonstrated, ensuring a high enough water

content during spraying (LOD ≥21%) is a CPP for achieving a hydrate mixture that delivers fast drug
release after tableting [2] [1].

Performance Impact: The solid form directly impacts dissolution and bioavailability. Compression
can create amorphous content, which may enhance or impair dissolution. The formation of

amorphous structures during tableting was linked to worsened drug release when initial granules
were suboptimal [2] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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